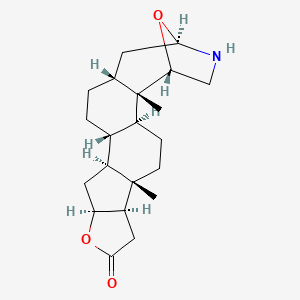
Samandaridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of samandaridine involves complex organic reactions. One method described involves the transformation of a commercially available nitrogen-free steroid, testosterone acetate, into the rare alkaloid samanine, which is structurally related to this compound .
化学反应分析
Samandaridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Samandaridine has limited scientific research applications due to its extreme toxicity. In chemistry, it serves as a model compound for studying the synthesis and reactivity of steroidal alkaloids . In biology and medicine, it is used to study the effects of toxic alkaloids on various biological systems .
作用机制
The precise mechanism of action of samandaridine is not fully understood. it is known to affect the central nervous system, specifically the spinal cord . This compound likely interacts with specific molecular targets and pathways involved in neurotransmission, leading to its toxic effects. The compound’s lipid-soluble nature allows it to easily penetrate cell membranes and exert its effects on intracellular targets .
相似化合物的比较
Samandaridine is part of a family of toxic compounds called samandarines . Other similar compounds in this family include:
Samandarin: Another toxic alkaloid produced by the fire salamander, known for its potent effects on the central nervous system.
Samandarone: A related compound with similar toxic properties.
This compound is unique due to its specific structure and the particular effects it exerts on the central nervous system. Its extreme toxicity and specific biological activity distinguish it from other samandarines .
属性
CAS 编号 |
6384-73-2 |
|---|---|
分子式 |
C21H31NO3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
(1S,2S,3S,6S,7R,11S,13S,14S,17R,19R)-2,6-dimethyl-10,22-dioxa-20-azahexacyclo[17.2.1.02,17.03,14.06,13.07,11]docosan-9-one |
InChI |
InChI=1S/C21H31NO3/c1-20-6-5-13-12(14(20)8-16-15(20)9-19(23)24-16)4-3-11-7-18-22-10-17(25-18)21(11,13)2/h11-18,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18-,20+,21+/m1/s1 |
InChI 键 |
GUSZSGSYIVZEDM-ACYPXLHBSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]4[C@@H]2CC(=O)O4)CC[C@H]5[C@@]3([C@H]6CN[C@@H](C5)O6)C |
规范 SMILES |
CC12CCC3C(C1CC4C2CC(=O)O4)CCC5C3(C6CNC(C5)O6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




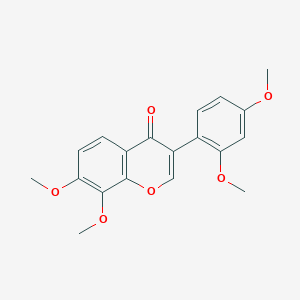
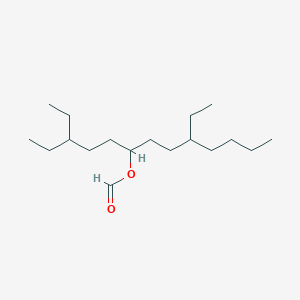

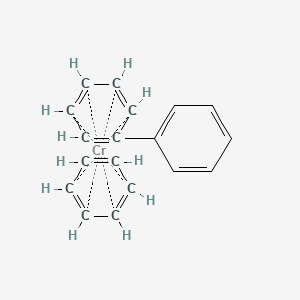
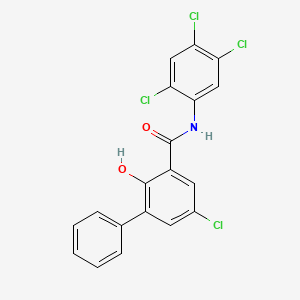
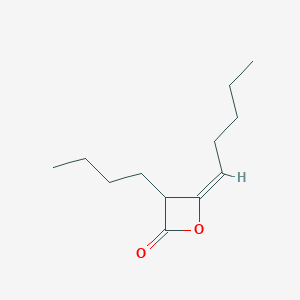
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
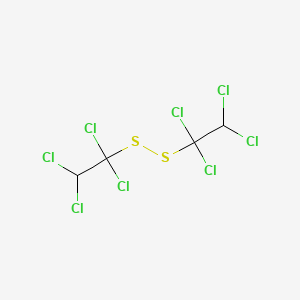
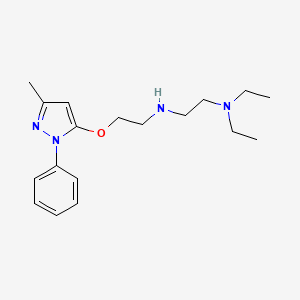
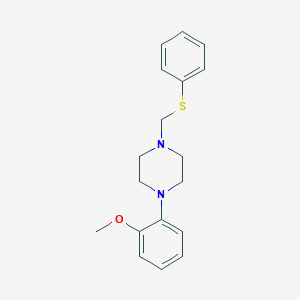
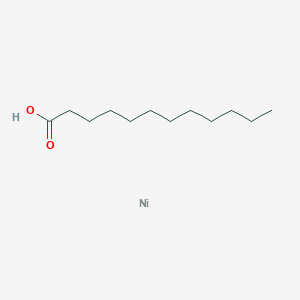
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
